2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE
Overview
Description
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE typically involves the condensation of 2-(1H-1,3-benzimidazol-2-yl)ethylamine with 2-acetylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-ACETYL-1H-BENZIMIDAZOLE: Known for its antimicrobial properties.
2-(1-HYDROXYETHYL)BENZIMIDAZOLE: Used in various chemical syntheses.
1-ACETYL-1H-BENZIMIDAZOLE: Explored for its potential therapeutic applications.
Uniqueness
What sets 2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE apart is its unique structure, which combines the benzimidazole moiety with a cyclohexenone ring. This unique combination enhances its biological activity and broadens its range of applications .
Properties
IUPAC Name |
1-[6-[2-(1H-benzimidazol-2-yl)ethylimino]-2-hydroxycyclohexen-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11(21)17-14(7-4-8-15(17)22)18-10-9-16-19-12-5-2-3-6-13(12)20-16/h2-3,5-6,22H,4,7-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZDZFBLJMWHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCCC1=NCCC2=NC3=CC=CC=C3N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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